![molecular formula C11H13ClN2O3 B3985342 N-(2-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B3985342.png)
N-(2-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide
描述
N-(2-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide, also known as Etomidate, is a medication used for anesthesia induction. It was first synthesized in 1964 by Janssen Pharmaceutica, and since then, it has been widely used in clinical practice due to its favorable pharmacological properties.
作用机制
N-(2-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide acts on the gamma-aminobutyric acid (GABA) receptor in the brain, which is responsible for inhibiting neuronal activity. It enhances the activity of GABA by binding to the receptor, leading to an increase in the inhibitory effect of GABA. This results in a decrease in neuronal activity, leading to a state of anesthesia.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the cardiovascular and respiratory systems. It does not cause significant changes in blood pressure or heart rate, making it a safe option for use in patients with cardiovascular disease. It also does not cause respiratory depression, making it a preferred option for patients with respiratory compromise.
实验室实验的优点和局限性
N-(2-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide has several advantages for use in lab experiments. It has a rapid onset of action, making it ideal for studies that require a brief period of anesthesia. It also has minimal effects on the cardiovascular and respiratory systems, making it a safe option for use in animal studies. However, it has limitations in that it can only be used for short periods of time, and it may not be suitable for studies that require prolonged anesthesia.
未来方向
There are several future directions for the use of N-(2-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide. One area of research is the development of new formulations that can be used for prolonged anesthesia. Another area of research is the investigation of its potential use in the treatment of status epilepticus. Additionally, there is ongoing research to identify new targets for this compound and to understand its mechanism of action in greater detail.
Conclusion:
This compound is a medication widely used for anesthesia induction. It has a rapid onset of action, with minimal effects on the cardiovascular and respiratory systems. Its mechanism of action involves enhancing the activity of GABA in the brain, leading to a state of anesthesia. While it has limitations in that it can only be used for short periods of time, it has several advantages for use in lab experiments. There are several future directions for research on this compound, including the development of new formulations and investigation of its potential use in the treatment of status epilepticus.
科学研究应用
N-(2-chlorophenyl)-N'-(2-hydroxypropyl)ethanediamide has been extensively studied for its use in anesthesia induction. It is known to have a rapid onset of action, with a duration of effect lasting for a few minutes. It is commonly used in clinical practice for patients who require a brief period of anesthesia, such as during minor surgical procedures. In addition to its use in anesthesia, this compound has also been studied for its potential use in the treatment of epilepsy and status epilepticus.
属性
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-hydroxypropyl)oxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-7(15)6-13-10(16)11(17)14-9-5-3-2-4-8(9)12/h2-5,7,15H,6H2,1H3,(H,13,16)(H,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDMJSTULWRWJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。